Bis(2-bromoethyl)amine hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of bis(2-bromoethyl)amine hydrobromide involves multiple approaches, including the use of palladium-catalyzed reactions and bromination techniques. For example, palladium catalyzed reactions have been utilized for synthesizing complex aminoporphyrin, secondary bis(porphyrinyl)amine, and hydroxyporphyrin complexes from bromoporphyrins, highlighting the versatility of palladium catalysis in forming amine-containing structures (Esdaile, Senge, & Arnold, 2006). Additionally, novel brominating agents have been developed for the efficient bromination of allylic positions in organic compounds, showcasing advancements in bromination techniques that could be applicable to the synthesis of bis(2-bromoethyl)amine hydrobromide (Khazaei, Vaghei, & Karkhanei, 2002).
Molecular Structure Analysis
The molecular structure of bis(2-bromoethyl)amine hydrobromide and related compounds has been characterized using various spectroscopic and crystallographic techniques. The crystal structures of nickel complexes of primary 5-aminoporphyrin synthesized through palladium catalysis reveal intricate molecular geometries and interactions, offering insights into the structural aspects of similar amine compounds (Esdaile et al., 2006).
Chemical Reactions and Properties
Bis(2-bromoethyl)amine hydrobromide undergoes a variety of chemical reactions, reflecting its reactive nature. Research on bromination reactions, for instance, has provided valuable information on the reactivity of amine compounds with brominating agents, which is relevant to understanding the chemical behavior of bis(2-bromoethyl)amine hydrobromide (Khazaei et al., 2002).
Physical Properties Analysis
The physical properties of bis(2-bromoethyl)amine hydrobromide, such as solubility, melting point, and crystal structure, are crucial for its handling and application in various scientific studies. While specific studies on these properties were not identified in the current literature search, related research on the synthesis and characterization of similar compounds provides a foundation for understanding the physical behavior of bis(2-bromoethyl)amine hydrobromide.
Chemical Properties Analysis
The chemical properties of bis(2-bromoethyl)amine hydrobromide, including its reactivity, stability, and interaction with other chemical species, are essential for its application in synthesis and material science. Studies on the bromination of organic compounds and the development of novel brominating agents offer insights into the chemical properties and reactivity of bis(2-bromoethyl)amine hydrobromide (Khazaei et al., 2002).
Scientific Research Applications
Catalytic Activity in Coupling Reactions : Subhajit Bhunia et al. (2017) demonstrated that certain bisoxalamides, including derivatives of Bis(2-bromoethyl)amine hydrobromide, enhance the catalytic activity in copper-catalyzed N-arylation of anilines and cyclic secondary amines. This facilitates the coupling of various (hetero)aryl bromides with anilines and secondary amines (Bhunia, Kumar, & Ma, 2017).
Synthesis of Bromo Nitrogen Mustards : A study by G. Pettit et al. (1964) indicated that N-bis(2-bromoethyl)amines offer a convenient route for the synthesis of certain bromo nitrogen mustards and efficient synthesis of N-bis(2-iodoethyl)amine hydroiodide (Pettit, Chamberland, Blonda, & Vickers, 1964).
Catalysis in Cycloalkylation Reactions : H. E. Ali (2007) found that bis-quaternary ammonium salts effectively catalyze cycloalkylation reactions of fatty amines with α,ω-dihaloalkanes, resulting in selective synthesis of cycloadducts in less than 4 hours (Ali, 2007).
Green Sonogashira Reaction : Martin Gazvoda et al. (2016) reported that the bis(Py-tzNHC)-palladium(II) complex, which involves Bis(2-bromoethyl)amine hydrobromide, catalyzes the "green" Sonogashira reaction, enabling copper-, amine-, phosphine-, and additive-free aerobic Sonogashira alkynylation (Gazvoda et al., 2016).
Bromination of Organic Allylic Compounds : A. Khazaei et al. (2002) demonstrated that N,N′-Dibromo-N,N′-1,2-ethane diyl bis(2,5-dimethyl benzene sulphonyl)amine, a related compound, efficiently brominates allylic positions of organic compounds in ambient conditions in carbon tetrachloride (Khazaei, Vaghei, & Karkhanei, 2002).
Synthesis of Amine-Functionalized Nanoparticles : Ningning Guan et al. (2009) presented a one-step hydrolysis method for the selective synthesis of amine-functionalized magnetite nanoparticles and single-crystal hollow structures, with potential applications in biological testing, catalysis, and targeted drug delivery (Guan, Xu, Wang, & Sun, 2009).
Safety And Hazards
Bis(2-bromoethyl)amine hydrobromide is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation and to use personal protective equipment when handling this chemical . In case of accidental release, it is advised to avoid letting the chemical enter drains or water courses .
properties
IUPAC Name |
2-bromo-N-(2-bromoethyl)ethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br2N.BrH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHKEXPNBPDPOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)NCCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962963 | |
Record name | 2-Bromo-N-(2-bromoethyl)ethan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-bromoethyl)amine hydrobromide | |
CAS RN |
43204-63-3 | |
Record name | Ethanamine, 2-bromo-N-(2-bromoethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43204-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 43204-63-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72394 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-N-(2-bromoethyl)ethan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-bromoethyl)ammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.021 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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